4-[(1S)-1-[(1S,2R)-2-bicyclo[2.2.1]heptanyl]ethyl]-3-(furan-2-yl)-1H-1,2,4-triazole-5-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(1S)-1-[(1S,2R)-2-bicyclo[221]heptanyl]ethyl]-3-(furan-2-yl)-1H-1,2,4-triazole-5-thione is a complex organic compound featuring a unique combination of bicyclic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1S)-1-[(1S,2R)-2-bicyclo[2.2.1]heptanyl]ethyl]-3-(furan-2-yl)-1H-1,2,4-triazole-5-thione typically involves multiple steps, starting from readily available precursors. One common approach is the organocatalytic formal [4 + 2] cycloaddition reaction, which allows for the enantioselective formation of the bicyclo[2.2.1]heptane scaffold under mild conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
4-[(1S)-1-[(1S,2R)-2-bicyclo[2.2.1]heptanyl]ethyl]-3-(furan-2-yl)-1H-1,2,4-triazole-5-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as ozone or potassium permanganate.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the triazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Ozone, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
4-[(1S)-1-[(1S,2R)-2-bicyclo[2.2.1]heptanyl]ethyl]-3-(furan-2-yl)-1H-1,2,4-triazole-5-thione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-[(1S)-1-[(1S,2R)-2-bicyclo[2.2.1]heptanyl]ethyl]-3-(furan-2-yl)-1H-1,2,4-triazole-5-thione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Camphor: Contains a bicyclo[2.2.1]heptane core and is used in medicinal and industrial applications.
Sordarins: Bioactive natural products with a bicyclo[2.2.1]heptane structure.
α-Santalol and β-Santalol: Compounds with similar bicyclic structures, known for their fragrance and therapeutic properties.
Uniqueness
4-[(1S)-1-[(1S,2R)-2-bicyclo[2.2.1]heptanyl]ethyl]-3-(furan-2-yl)-1H-1,2,4-triazole-5-thione is unique due to the combination of its bicyclic and heterocyclic structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C15H19N3OS |
---|---|
Molecular Weight |
289.4 g/mol |
IUPAC Name |
4-[(1S)-1-[(1S,2R)-2-bicyclo[2.2.1]heptanyl]ethyl]-3-(furan-2-yl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C15H19N3OS/c1-9(12-8-10-4-5-11(12)7-10)18-14(16-17-15(18)20)13-3-2-6-19-13/h2-3,6,9-12H,4-5,7-8H2,1H3,(H,17,20)/t9-,10?,11-,12-/m0/s1 |
InChI Key |
BMFYLIVNFBIFOS-XHGCHNAGSA-N |
Isomeric SMILES |
C[C@@H]([C@@H]1CC2CC[C@H]1C2)N3C(=NNC3=S)C4=CC=CO4 |
Canonical SMILES |
CC(C1CC2CCC1C2)N3C(=NNC3=S)C4=CC=CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.